molecular formula C29H40Cl2N6O6S B12303535 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride

Cat. No.: B12303535
M. Wt: 671.6 g/mol
InChI Key: JMEAVNFZOQOQRX-UHFFFAOYSA-N
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Description

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]heptene core, a pyrimidine ring, and a benzoannulene moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride involves multiple steps. The key steps include the formation of the bicyclo[2.2.1]heptene core, the introduction of the pyrimidine ring, and the attachment of the benzoannulene moiety. Common reagents used in these reactions include methanesulfonic acid, hydrochloric acid, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy groups using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo7annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride lies in its complex structure and the presence of multiple functional groups, which allow for diverse chemical reactivity and potential applications. Its combination of a bicyclo[2.2.1]heptene core, pyrimidine ring, and benzoannulene moiety distinguishes it from other similar compounds and provides unique opportunities for scientific research and industrial applications.

Properties

Molecular Formula

C29H40Cl2N6O6S

Molecular Weight

671.6 g/mol

IUPAC Name

3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid;hydrochloride

InChI

InChI=1S/C28H35ClN6O3.CH4O3S.ClH/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36;1-5(2,3)4;/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34);1H3,(H,2,3,4);1H

InChI Key

JMEAVNFZOQOQRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl.CS(=O)(=O)O.Cl

Origin of Product

United States

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